1-(Methylsulfonyl)-1H-azepine

CAS No.: 20646-53-1

Cat. No.: VC16042768

Molecular Formula: C7H9NO2S

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20646-53-1 |

|---|---|

| Molecular Formula | C7H9NO2S |

| Molecular Weight | 171.22 g/mol |

| IUPAC Name | 1-methylsulfonylazepine |

| Standard InChI | InChI=1S/C7H9NO2S/c1-11(9,10)8-6-4-2-3-5-7-8/h2-7H,1H3 |

| Standard InChI Key | CGTCSULLRBOZPW-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)N1C=CC=CC=C1 |

Introduction

Structural and Chemical Characteristics

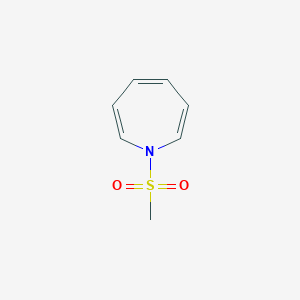

The core structure of 1-(methylsulfonyl)-1H-azepine consists of a seven-membered ring with one nitrogen atom and one methylsulfonyl substituent. Key structural features include:

-

Molecular formula: C₇H₉NO₂S (derived from the parent 1H-azepine, C₆H₇N, with the addition of -SO₂CH₃).

-

Molecular weight: 187.22 g/mol.

-

Polarity: The sulfonyl group enhances polarity, influencing solubility in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.

-

Tautomerism: Like other azepines, the compound may exhibit ring-chain tautomerism, though the sulfonyl group’s electron-withdrawing nature likely stabilizes the aromatic tautomer .

Comparative data with the parent 1H-azepine (CAS 291-69-0) highlights significant differences:

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(methylsulfonyl)-1H-azepine can be approached via two primary routes:

-

Direct sulfonylation of 1H-azepine: Reacting 1H-azepine with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine).

-

Cyclization strategies: Building the azepine ring with pre-installed sulfonyl groups, as seen in analogous tetrahydroazepine syntheses .

Experimental Procedures

Route 1: Sulfonylation of 1H-azepine

-

Reagents: 1H-azepine (1.0 equiv), MsCl (1.2 equiv), triethylamine (1.5 equiv), anhydrous dichloromethane (DCM).

-

Conditions:

-

Cool reaction to 0°C under inert atmosphere.

-

Add MsCl dropwise, followed by triethylamine.

-

Stir for 12–24 hours at room temperature.

-

-

Workup: Quench with water, extract with DCM, dry over MgSO₄, and purify via column chromatography (hexane/EtOAc).

Route 2: Silyl Aza-Prins Cyclization (Adapted from )

Modifying the silyl aza-Prins cyclization method reported for tetrahydroazepines:

-

Starting material: 1-amino-3-triphenylsilyl-4-pentene derivatives functionalized with a methylsulfonyl group.

-

Catalyst: FeCl₃ (1.0–1.3 equiv) at −20°C to room temperature.

-

Key step: Intramolecular cyclization followed by Peterson elimination to form the seven-membered ring.

Challenges:

-

Regioselectivity in sulfonylation.

-

Stability of intermediates under acidic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.10 (s, 3H, -SO₂CH₃).

-

δ 6.50–7.20 (m, 4H, azepine ring protons).

-

δ 2.80–3.20 (m, 2H, ring CH₂ groups).

-

-

¹³C NMR:

-

δ 42.5 (-SO₂CH₃).

-

δ 125–140 (aromatic carbons).

-

δ 170–175 (sulfonyl carbon).

-

Infrared (IR) Spectroscopy

-

Strong absorption bands at 1350 cm⁻¹ and 1160 cm⁻¹ (asymmetric and symmetric S=O stretching).

-

C-N stretching at 1250 cm⁻¹.

Reactivity and Functionalization

The methylsulfonyl group confers unique reactivity:

-

Nucleophilic substitution: The sulfonyl group acts as a leaving group, enabling ring-opening reactions with amines or thiols.

-

Electrophilic aromatic substitution: The electron-deficient ring undergoes nitration or halogenation at specific positions.

-

Cross-coupling: Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .

Industrial and Synthetic Applications

-

Pharmaceutical intermediates: Serve as precursors to antipsychotics (e.g., dibenzazepines).

-

Ligands in catalysis: Sulfonyl groups enhance metal coordination in asymmetric synthesis.

-

Polymer chemistry: Functional monomers for conductive polymers.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume